4-Isocyanato-2-piperidin-1-ylpyridine

Description

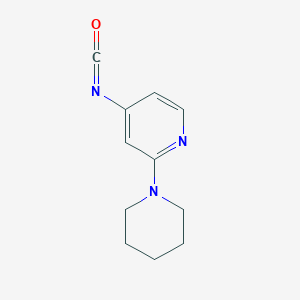

4-Isocyanato-2-piperidin-1-ylpyridine is a heterocyclic compound featuring a pyridine core substituted with an isocyanate (-NCO) group at the 4-position and a piperidine ring at the 2-position.

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-isocyanato-2-piperidin-1-ylpyridine |

InChI |

InChI=1S/C11H13N3O/c15-9-13-10-4-5-12-11(8-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |

InChI Key |

NMIAGLUVGFMQHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-2-piperidin-1-ylpyridine typically involves the reaction of 2-piperidin-1-ylpyridine with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to dissolve the reactants. The temperature is maintained at a low range to prevent decomposition of the isocyanate group .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the risk of hazardous by-products .

Chemical Reactions Analysis

Reaction with Amines

The isocyanate group reacts with primary/secondary amines to form ureas . For example:

-

Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer and elimination of CO₂.

-

Conditions : Typically performed in inert solvents (e.g., THF, DMF) under dry conditions. Catalysts like triphosgene (OC(OCCl₃)₂) may facilitate isocyanate activation .

Example : Reaction with phenyl isocyanate analogs in acetonitrile at reflux forms substituted ureas, as seen in analogous pyridine derivatives .

| Nucleophile | Product Type | Conditions | Key References |

|---|---|---|---|

| Piperidinyl amine | Urea derivative | Reflux, acetonitrile | |

| Primary amine | Urea | Room temperature, solvent-free |

Reaction with Alcohols

Alcohols react with the isocyanate to form carbamates (urethanes). The reaction is exothermic and typically requires catalytic bases (e.g., DABCO) for efficiency.

Example :

-

Mechanism : Alcohol nucleophilic attack on the isocyanate carbonyl, forming an intermediate carbamic acid ester.

-

Conditions : Alcohols in inert solvents (e.g., THF) at room temperature.

| Nucleophile | Product Type | Conditions | Key References |

|---|---|---|---|

| Ethanol | Ethyl carbamate | DABCO catalyst, THF |

Hydrazine-Mediated Reactions

Hydrazines react with isocyanates to form hydrazinocarbamides or carbothioamides when thiocyanates are involved. For instance, analogous pyridine derivatives react with phenyl isothiocyanate to yield heterocyclic compounds .

Example :

-

Mechanism : Nucleophilic attack by hydrazine on the isocyanate, followed by cyclization or rearrangement.

SAR Insights from Analogous Compounds

Structure-activity relationship (SAR) studies on related compounds highlight:

-

Substituent effects :

-

Functional group compatibility :

Catalytic and Stability Considerations

-

Catalysts : Triphosgene (OC(OCCl₃)₂) is frequently used to activate isocyanates .

-

Instability : Isocyanates are reactive and prone to decomposition under moist conditions, necessitating dry reaction environments .

Data Tables

Table 1: Representative Reactions of this compound

Table 2: SAR Trends from Analogous Compounds

| Position | Substituent | Effect on Reactivity | Key References |

|---|---|---|---|

| C2 | Piperidinyl group | Enhances steric hindrance | |

| Pyridine core | Electron-withdrawing | Stabilizes intermediates |

Scientific Research Applications

4-Isocyanato-2-piperidin-1-ylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isocyanato-2-piperidin-1-ylpyridine involves its reactivity with nucleophiles, leading to the formation of stable adducts. This reactivity is harnessed in various applications, such as the modification of biomolecules and the synthesis of functional materials. The compound’s ability to form covalent bonds with nucleophilic sites makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine

- Structure: Contains a pyridine core with chlorine, amino, and substituted phenyl groups. Lacks the isocyanate and piperidine moieties found in the target compound.

- Synthesis : Achieved via multistep reactions with yields of 67–81% and melting points of 268–287°C, indicating high thermal stability .

- Key Differences : The absence of the reactive isocyanate group limits its utility in covalent binding applications, a hallmark of 4-isocyanato derivatives.

4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives

- Structure : Features fused pyrimidine and pyrazine rings with piperidine substituents (e.g., 7-(piperidin-4-yl)).

- Relevance : These derivatives, described in European patent applications, highlight the pharmacological importance of piperidine-containing heterocycles. However, their lack of an isocyanate group distinguishes their reactivity and target selectivity .

Ethyl 2-(Piperidin-4-yl)acetate

- Structure : A piperidine derivative with an ester functional group.

- Properties : Exhibits moderate bioavailability (55%) and blood-brain barrier permeability, with a log Po/w of 0.7, suggesting hydrophilicity. These traits contrast with the lipophilic nature of isocyanato-pyridines, which may enhance membrane penetration .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Log Po/w | Key Functional Groups |

|---|---|---|---|---|

| 4-Isocyanato-2-piperidin-1-ylpyridine* | ~220 (estimated) | N/A | ~2.5† | Isocyanate, Piperidine |

| 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine | 466–545 | 268–287 | N/A | Chlorine, Amino, Phenyl |

| Ethyl 2-(Piperidin-4-yl)acetate | 185.27 | N/A | 0.7 | Ester, Piperidine |

*Estimated based on analogs; †Predicted using software tools (e.g., ALOGPS).

Biological Activity

4-Isocyanato-2-piperidin-1-ylpyridine is a compound of interest in medicinal chemistry due to its unique structural features, which include an isocyanate group and a piperidine ring. This combination imparts distinctive reactivity and biological activity, making it a valuable candidate in drug discovery and development. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-piperidin-1-ylpyridine with phosgene or its derivatives under controlled conditions. The reaction is generally performed in solvents such as dichloromethane or toluene, maintaining low temperatures to prevent decomposition of the isocyanate group.

Key Reactions

The compound exhibits various chemical reactions:

- Substitution Reactions : The isocyanate group can react with nucleophiles (amines, alcohols, thiols) to form ureas and carbamates.

- Addition Reactions : It can participate in addition reactions with compounds containing active hydrogen atoms.

Biological Activity

This compound has shown promise in several biological applications:

The mechanism of action primarily involves the formation of stable adducts through its reactivity with nucleophiles. This property allows it to modify biomolecules and synthesize functional materials, which is particularly useful in chemical biology and medicinal chemistry.

Therapeutic Potential

Research indicates that this compound may have applications in:

- Cancer Treatment : It has been investigated for its potential as an inhibitor in various cancer-related pathways, particularly through its interaction with specific kinases .

- Neurodegenerative Diseases : Studies have explored its efficacy as an inhibitor of neutral sphingomyelinase 2 (nSMase2), suggesting potential benefits in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : Related compounds have demonstrated significant activity against pathogens like Candida auris, indicating that derivatives of this compound could possess similar properties .

Case Studies

Several studies illustrate the biological activity of this compound and its derivatives:

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structure:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Isocyanato-2-methylpyridine | Methyl group instead of piperidine | Less reactive than the piperidine variant |

| 4-Isocyanato-2-phenylpyridine | Phenyl group instead of piperidine | Shows different reactivity patterns |

The presence of both an isocyanate group and a piperidine ring enables enhanced biological activity, making it a versatile candidate for further research in synthetic chemistry and drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.